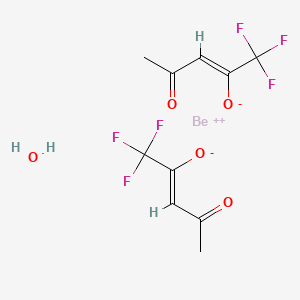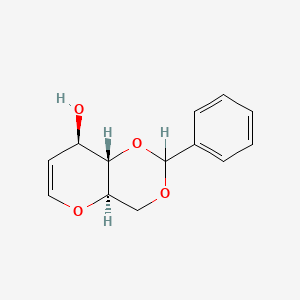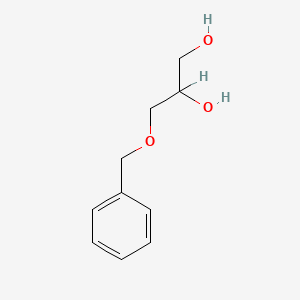
DICARBONYL(CHLORO)RHODIUM(I), DIMER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DICARBONYL(CHLORO)RHODIUM(I), DIMER, also known as Di-u-chloro-tetracarbonyldirhodium(I), is an organorhodium compound with the formula [Rh(CO)2Cl]2 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . This compound can be used as a catalyst or catalyst precursor for various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes .
Synthesis Analysis
The compound is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide, according to this idealized redox equation: 2 RhCl3(H2O)3 + 6 CO → Rh2Cl2(CO)4 + 2 COCl2 + 6 H2O . The complex reacts with triphenylphosphine to give the bis(triphenylphosphine)rhodium carbonyl chloride .Molecular Structure Analysis
The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands. X-ray crystallography shows that the two Rh(I) centers are square planar with the dihedral angle of 53° between the two RhCl2 planes .Chemical Reactions Analysis
The dimer reacts with a variety of Lewis bases (:B) to form adducts RhCl(CO)2:B. Its reaction with tetrahydrothiophene and the corresponding enthalpy are: 1/2 Rh2Cl2(CO)4 + :S(CH2)4 → RhCl(CO)2:S(CH2)4 ΔH = -31.8 kJ mol−1 . N-heterocyclic carbene (NHC) ligands react with rhodium carbonyl chloride to give monomeric cis-[RhCl(NHC)(CO)2] complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 388.76 . It appears as a red-brown volatile solid . The density of the compound is 2.708 g/cm^3 . It has a melting point of 120-125 °C .Safety and Hazards
properties
CAS RN |
14404-25-2 |
|---|---|
Product Name |
DICARBONYL(CHLORO)RHODIUM(I), DIMER |
Molecular Formula |
C4Cl2O4Rh2 |
Molecular Weight |
388.76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)



